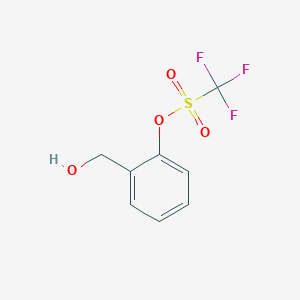![molecular formula C37H30N2P2S B14304468 N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea CAS No. 112069-06-4](/img/structure/B14304468.png)
N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is a unique organophosphorus compound characterized by the presence of two triphenylphosphanylidene groups attached to a central thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea typically involves the reaction of triphenylphosphine with thiourea under controlled conditions. One common method includes the use of a solvent such as acetonitrile or propionitrile, where the reaction is carried out under inert conditions to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and reactions. The central thiourea moiety plays a crucial role in these interactions, providing a site for nucleophilic attack and coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphanylidene)ammonium fluoride
- Bis(triphenylphosphanylidene)ammonium chloride
- Triphenylphosphine oxide
Uniqueness
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is unique due to the presence of both triphenylphosphanylidene groups and the central thiourea moiety. This combination imparts distinctive electronic properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
112069-06-4 |
|---|---|
Formule moléculaire |
C37H30N2P2S |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
1,3-bis(triphenyl-λ5-phosphanylidene)thiourea |
InChI |
InChI=1S/C37H30N2P2S/c42-37(38-40(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)39-41(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
RDDBBAUHAGXRNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=NC(=S)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


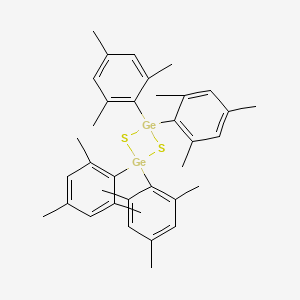

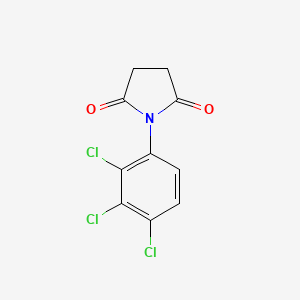
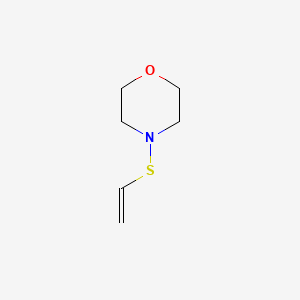
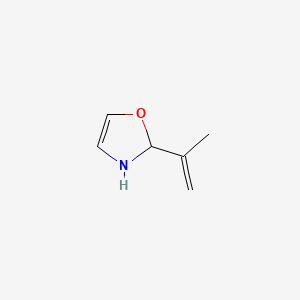
methanone](/img/structure/B14304413.png)
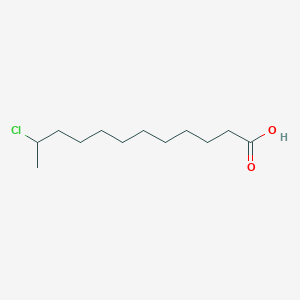
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
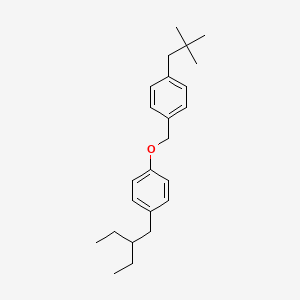
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
